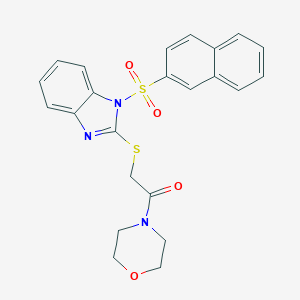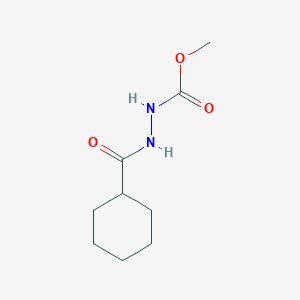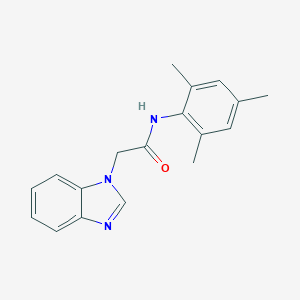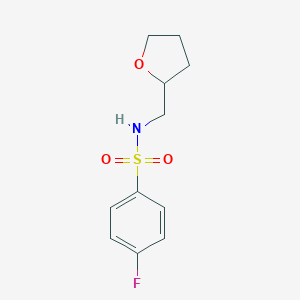
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide, also known as MNBS, is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has shown potential in various applications, including as an anti-inflammatory agent, antitumor agent, and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and microbial proliferation. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide also inhibits the activity of histone deacetylases (HDACs), which play a role in tumor growth and proliferation. Furthermore, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide in lab experiments is its ability to exhibit multiple activities, including anti-inflammatory, antitumor, and antimicrobial activities. This makes it a versatile tool for studying various biological processes. However, one limitation of using 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and pathways. Additionally, future studies could focus on improving the solubility of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide, which would make it more feasible for in vivo studies.
Métodos De Síntesis
The synthesis of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the condensation of 2-aminobenzimidazole with 2-naphthylsulfonyl chloride, followed by the reaction with morpholine and thionyl chloride. The resulting product is purified by chromatography, yielding 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has also been found to possess antitumor activity by inducing apoptosis in cancer cells. In addition, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has demonstrated antimicrobial activity against various bacteria and fungi.
Propiedades
Nombre del producto |
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide |
|---|---|
Fórmula molecular |
C23H21N3O4S2 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H21N3O4S2/c27-22(25-11-13-30-14-12-25)16-31-23-24-20-7-3-4-8-21(20)26(23)32(28,29)19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2 |
Clave InChI |
JPFQYMRKWIIMLG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)

![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)








